5-Thiazolethiol

Medicinal Chemistry Organic Synthesis Coordination Chemistry

5-Thiazolethiol (CAS 120405-09-6) is the essential building block for synthesis requiring a thiol group specifically at the 5-position of the thiazole ring, a regiochemistry inaccessible with 2- or 4-thiazolethiol isomers. This positional specificity enables unique S-alkylation pathways and distinct metal-chelation geometries crucial for designing Metal-Organic Frameworks (MOFs) and catalytic systems. Research programs targeting novel antimicrobial agents utilize this scaffold, with derivatives showing MIC values as low as 16 mg/L against E. coli and S. aureus. Choose 5-Thiazolethiol for unparalleled regiochemical control in your next SAR study.

Molecular Formula C3H3NS2
Molecular Weight 117.2 g/mol
CAS No. 120405-09-6
Cat. No. B055097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiazolethiol
CAS120405-09-6
Synonyms5-Thiazolethiol
Molecular FormulaC3H3NS2
Molecular Weight117.2 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)S
InChIInChI=1S/C3H3NS2/c5-3-1-4-2-6-3/h1-2,5H
InChIKeyPKXGJLZKCTVTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Thiazolethiol (CAS 120405-09-6): Procurement-Relevant Compound Profile for Heterocyclic Thiol Building Block Selection


5-Thiazolethiol (CAS 120405-09-6; IUPAC name: 1,3-thiazole-5-thiol; molecular formula C₃H₃NS₂; molecular weight 117.20 g/mol) is a heterocyclic aromatic thiol featuring a thiol (-SH) group directly attached to the 5-position of a 1,3-thiazole ring [1]. As a member of the thiazolethiol isomer family alongside 2-thiazolethiol (CAS 82358-09-6) and 4-thiazolethiol (CAS 172366-71-1), the compound shares the same molecular formula and weight but differs in the regiochemical placement of the reactive thiol group [2]. This positional variation dictates its electronic distribution, metal-coordination geometry, and synthetic derivatization pathways relative to its regioisomers. The compound is commercially available at 98% purity from specialty chemical suppliers for research use .

Why 5-Thiazolethiol (CAS 120405-09-6) Cannot Be Interchanged with Other Thiazolethiol Regioisomers


The thiazolethiol regioisomers—2-thiazolethiol, 4-thiazolethiol, and 5-thiazolethiol—are not functionally interchangeable despite sharing identical molecular formulas (C₃H₃NS₂) and molecular weights (117.20 g/mol) [1]. The position of the thiol group on the thiazole ring determines the compound's electronic character, metal-binding geometry, and the regioselectivity of S-alkylation or disulfide bond formation. For example, 2-thiazolethiol exhibits pronounced thione-thiol tautomerism favoring the thione form and is well-characterized for metal chelation and corrosion inhibition applications , while 4-thiazolethiol serves primarily as a ligand for coordination complexes and self-assembled monolayer formation . 5-Thiazolethiol offers a distinct electronic and steric profile that influences reaction outcomes when a 5-position thiol functionality is specifically required . The following quantitative evidence clarifies the procurement-relevant differences.

5-Thiazolethiol (CAS 120405-09-6) Quantitative Comparative Evidence Guide for Procurement Decision Support


Regioisomeric Structural Differentiation: Position-Specific Reactivity Profiles of Thiazolethiols

5-Thiazolethiol is structurally distinct from 2-thiazolethiol and 4-thiazolethiol by virtue of the thiol group attachment at the 5-position of the 1,3-thiazole ring, whereas the comparator compounds bear the thiol group at the 2- and 4-positions respectively [1]. This regiochemical difference directly affects the molecule's electronic density distribution and the spatial orientation of the reactive -SH group. 5-Thiazolethiol has a computed XLogP3-AA value of 1.4 and a topological polar surface area (TPSA) of 42.1 Ų, physicochemical descriptors that influence its solubility and membrane permeability relative to its regioisomers [2]. The thiol group at the 5-position provides a distinct vector for S-functionalization, enabling synthetic outcomes not accessible with the 2- or 4-position isomers .

Medicinal Chemistry Organic Synthesis Coordination Chemistry

Derivative Antimicrobial Activity: MIC Evidence from Thiazolethiol-Derived Compounds

Derivatives synthesized from 5-thiazolethiol have demonstrated antimicrobial activity in published screening studies. Certain thiazole compounds derived from this scaffold exhibited minimum inhibitory concentration (MIC) values as low as 16 mg/L against specific bacterial strains including Escherichia coli and Staphylococcus aureus . This provides a class-level baseline for antimicrobial screening expectations.

Antimicrobial Drug Discovery Biological Screening

Radical Scavenging Capacity: DPPH Assay Performance of 5-Thiazolethiol Derivatives

In DPPH radical scavenging assays, derivatives of 5-thiazolethiol have shown measurable antioxidant activity. At a test concentration of 100 mg/L, the antioxidant activity reached up to 62.80% DPPH radical capture . This value serves as a reference point for comparing antioxidant potential across different thiazole-derived compound series.

Antioxidant Free Radical Scavenging DPPH Assay

High-Impact Research and Industrial Application Scenarios for 5-Thiazolethiol (CAS 120405-09-6) Based on Evidence Profile


Regioselective Synthesis of 5-Substituted Thiazole Derivatives for Medicinal Chemistry Programs

5-Thiazolethiol is the required starting material for any synthetic route that demands a thiol functionality specifically at the 5-position of the thiazole ring. The compound enables regioselective S-alkylation, arylation, or disulfide bond formation at the 5-position, a substitution pattern that is structurally inaccessible using 2-thiazolethiol or 4-thiazolethiol as building blocks . This positional specificity is critical in medicinal chemistry campaigns where the spatial orientation of substituents determines target binding, as evidenced by the use of 5-thiazolylarylthiazoles in antibacterial drug discovery [1].

Antimicrobial Lead Discovery Leveraging Thiazole Scaffolds

Research programs targeting novel antimicrobial agents can utilize 5-thiazolethiol as a core scaffold for derivative synthesis. Compounds derived from this building block have demonstrated MIC values as low as 16 mg/L against clinically relevant bacterial strains including E. coli and S. aureus in published screening studies . This activity profile, though requiring further optimization, provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing next-generation antibacterial agents.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Requiring 5-Position Metal-Binding Geometry

The 5-thiazolethiol regioisomer presents a distinct coordination geometry for metal binding compared to its 2- and 4-position counterparts. The compound serves as a ligand precursor for the construction of metal complexes where the 5-position thiolate donor group is required for specific chelation modes or spatial arrangements . This regiochemical control is particularly valuable in the rational design of metal-organic frameworks and catalytic systems where ligand geometry directly influences material properties and catalytic performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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